molecular formula C29H28N2O5 B12370593 1-[(2R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B12370593
M. Wt: 484.5 g/mol
InChI Key: FZDHVUVGQXVYOP-KPRFIHOGSA-N
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Description

1-[(2R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine nucleosides. This compound is characterized by its unique structure, which includes a pyrimidine base attached to a modified ribosyl moiety. It is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps. One common method includes the protection of the hydroxyl groups followed by the formation of the pyrimidine ring. The trityl group is often used as a protecting group for the hydroxyl functionalities. The reaction conditions usually involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and to ensure that the product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine nucleosides.

Scientific Research Applications

1-[(2R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is widely used in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of nucleic acid synthesis or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Thymidine: A naturally occurring nucleoside with a similar pyrimidine base.

    Uridine: Another pyrimidine nucleoside with different functional groups.

    Cytidine: A nucleoside that shares structural similarities but has a different base.

Uniqueness

1-[(2R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its trityloxymethyl group, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other nucleosides may not be suitable.

Properties

Molecular Formula

C29H28N2O5

Molecular Weight

484.5 g/mol

IUPAC Name

1-[(2R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C29H28N2O5/c1-20-18-31(28(34)30-27(20)33)26-17-24(32)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26,32H,17,19H2,1H3,(H,30,33,34)/t24?,25-,26-/m1/s1

InChI Key

FZDHVUVGQXVYOP-KPRFIHOGSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O

Origin of Product

United States

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